molecular formula C21H23N3O3S2 B2657476 N-(2-methylbenzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683261-43-0

N-(2-methylbenzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2657476
CAS No.: 683261-43-0
M. Wt: 429.55
InChI Key: WPFPBZKONZDLCS-UHFFFAOYSA-N
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Description

N-(2-methylbenzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic organic compound designed for advanced pharmacological and neuroscience research. This chemical features a benzamide core linked to a 2-methylbenzothiazole moiety and a (2-methylpiperidin-1-yl)sulfonyl group, a structure indicative of potential activity on neurological targets. This compound belongs to the class of N-(thiazol-2-yl)-benzamide analogs , which have been identified as a novel class of selective negative allosteric modators for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . ZAC is a ligand-gated ion channel activated by zinc, copper, and protons, and it is implicated in various physiological processes that are not yet fully elucidated. Research tools for ZAC are scarce, making this class of compounds valuable for probing the receptor's function and signaling properties . The mechanism of action for these analogs is characterized as non-competitive antagonism, suggesting they act as negative allosteric modulators (NAMs) that likely target the transmembrane and/or intracellular domains of the receptor, rather than the orthosteric zinc-binding site . The benzothiazole ring is a privileged structure in medicinal chemistry, known for contributing to a wide spectrum of biological activities and is found in several therapeutic agents . The incorporation of a sulfonamide group is a common strategy in drug design to modulate physicochemical properties and enhance biological activity . Application Note: This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-14-5-3-4-12-24(14)29(26,27)18-9-6-16(7-10-18)21(25)23-17-8-11-20-19(13-17)22-15(2)28-20/h6-11,13-14H,3-5,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFPBZKONZDLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbenzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The subsequent steps involve the introduction of the piperidine ring and the sulfonyl group through nucleophilic substitution and sulfonylation reactions, respectively. The final step is the coupling of the benzothiazole derivative with the sulfonylated piperidine under appropriate conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylbenzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

N-(2-methylbenzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.

    Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N-(2-methylbenzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and thereby influencing biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence lists several analogs with overlapping structural features.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
N-(2-methylbenzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide (Target Compound) Benzo[d]thiazole 2-methyl, 4-sulfonylbenzamide with 2-methylpiperidine ~443.56* Kinase inhibition, protease modulation
N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide monohydrate Thiazole Chlorophenyl, piperazine-hydroxyethyl, pyrimidine ~563.08 Anticancer, kinase targeting
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide Thiazolo[5,4-b]pyridine Methylphenyl, thiophene-sulfonamide ~401.49 Antibacterial, enzyme inhibition
N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide Piperazine-pyridine Ethylpiperazine, thiophene-sulfonamide ~393.51 CNS targeting, receptor modulation

*Calculated using Multiwfn for wavefunction analysis and molecular property prediction .

Key Observations:

Substituent Influence on Bioactivity: The target compound’s 2-methylpiperidine-sulfonyl group distinguishes it from analogs with piperazine (e.g., ) or pyridine-thiophene motifs (e.g., ). The benzo[d]thiazole core in the target compound is less electron-deficient than the thiazolo[5,4-b]pyridine in , which may alter binding affinity to enzymatic pockets.

Molecular Weight and Solubility :

  • The target compound (~443.56 g/mol) falls within the acceptable range for drug-likeness (typically <500 g/mol). However, analogs with polar groups like hydroxyethyl-piperazine (e.g., ) may exhibit better aqueous solubility.

Synthetic and Analytical Tools: Structural refinement of such compounds often relies on SHELX for crystallographic data interpretation .

Research Findings and Limitations

  • Gaps in Direct Data : While the target compound’s structural analogs (e.g., ) are documented in catalogs, specific pharmacological or kinetic data for the target itself are absent in the provided evidence.
  • Computational Predictions : Tools like Multiwfn can simulate electron localization functions (ELF) or bond orders to infer reactivity, but experimental validation is critical .
  • Structural Optimization : Substituting the 2-methylpiperidine with bulkier groups (e.g., 4-ethylpiperazine in ) may enhance selectivity but reduce metabolic stability.

Biological Activity

N-(2-methylbenzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanism of action and structure-activity relationships.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C21H23N3O3S2
  • Molecular Weight : 429.55 g/mol
  • Functional Groups : The presence of a thiazole ring, sulfonamide linkage, and piperidine moiety are critical for its biological activity.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. Testing against various bacterial strains, including Gram-positive and Gram-negative bacteria, revealed promising results. For instance:

Bacterial Strain Activity
Staphylococcus aureusInhibitory effect
Escherichia coliModerate activity
Saccharomyces cerevisiaeEukaryotic model tested

The compound's effectiveness may be attributed to the thiazole and sulfonamide components, which are known for their roles in inhibiting microbial growth .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against lung cancer cell lines such as A549, HCC827, and NCI-H358. The following data summarizes its anticancer activity:

Cell Line IC50 (μM)
A5496.75 ± 0.19 (2D assay)
HCC8276.26 ± 0.33 (2D assay)
NCI-H3586.48 ± 0.11 (2D assay)

These results indicate that the compound is effective in inhibiting cell proliferation in a dose-dependent manner. Notably, the activity was higher in two-dimensional assays compared to three-dimensional assays, suggesting a need for further optimization of the compound's structure to enhance efficacy while minimizing cytotoxicity to normal cells .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or signaling pathways.
  • DNA Binding : Studies suggest that similar compounds tend to bind within the minor groove of DNA, potentially interfering with replication and transcription processes .

Structure-Activity Relationship (SAR)

The unique combination of the thiazole ring and piperidine-derived sulfonamide in this compound enhances its binding affinity to biological targets compared to other compounds lacking these specific features. This structural specificity may lead to improved therapeutic efficacy .

Case Studies

Several case studies have highlighted the potential of benzothiazole derivatives in drug development:

  • Antitumor Activity : Research has shown that derivatives with similar structures exhibit high potential for antitumor activity across different cancer cell lines.
  • Antimicrobial Efficacy : Compounds with thiazole or sulfonamide groups have been documented to possess significant antimicrobial effects, supporting further exploration of this compound in this area.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-methylbenzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide, and how can reaction conditions be optimized to improve yield?

  • Answer: The compound can be synthesized via a multi-step approach. For the benzothiazole core, condensation of substituted amines with carboxylic acid derivatives in acetic acid buffered with sodium acetate under reflux (6–9 hours) is effective . Sulfonylation of the intermediate can be achieved using 2-methylpiperidine sulfonyl chloride in dry pyridine, stirred at room temperature for 5 hours . Key optimizations include solvent selection (e.g., acetic acid for cyclization, pyridine for sulfonylation), stoichiometric ratios (1.1:1 sulfonyl chloride to amine), and purification via recrystallization (dioxane) or flash chromatography .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Answer:

  • Spectroscopy: ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., amide NH at δ ~10–12 ppm, aromatic protons in benzothiazole at δ ~7–8 ppm) .
  • Mass Spectrometry: High-resolution MS (e.g., Waters Micro Mass ZQ 2000) to confirm molecular ion peaks and fragmentation patterns .
  • Chromatography: TLC (Rf comparison) and HPLC for purity assessment (>95%) .
  • Elemental Analysis: Match experimental C/H/N/S percentages with theoretical values .

Advanced Research Questions

Q. What advanced crystallographic or spectroscopic methods resolve conflicting data on stereochemistry or conformation?

  • Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD): Use SHELX programs (e.g., SHELXL for refinement) to determine absolute configuration and intermolecular interactions (e.g., hydrogen bonds like N–H⋯N or C–H⋯O) . SC-XRD can resolve discrepancies in bond angles or torsional strain reported in NMR studies.
  • Dynamic NMR: For conformational flexibility, variable-temperature NMR can detect rotational barriers in the sulfonamide or piperidine groups .

Q. What in silico strategies predict biological activity or target interactions for this compound?

  • Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) based on the sulfonamide’s role as a hydrogen bond acceptor and the benzothiazole’s aromatic stacking potential .
  • QSAR Modeling: Correlate substituent effects (e.g., methyl groups on benzothiazole/piperidine) with activity data from analogs to predict IC₅₀ values .
  • MD Simulations: Assess binding stability over time (e.g., 100 ns trajectories) to evaluate target residence time .

Q. How should researchers design experiments to evaluate metabolic stability or pharmacokinetics?

  • Answer:

  • In Vitro Assays:
  • Microsomal Stability: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
  • CYP Inhibition: Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
  • In Silico ADMET: Predict logP, permeability (Caco-2 models), and plasma protein binding using tools like SwissADME .

Q. What methodologies assess its potential as a kinase inhibitor or enzyme modulator?

  • Answer:

  • Kinase Profiling: Use competitive binding assays (e.g., ATP-Glo™) against a panel of 50+ kinases to identify targets .
  • Enzyme Inhibition: Measure IC₅₀ via fluorescence-based assays (e.g., SphK1 inhibition using dihydrosphingosine as substrate) .
  • Cellular Assays: Evaluate antiproliferative activity in cancer cell lines (e.g., MTT assay) and correlate with kinase inhibition data .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity or spectroscopic data across studies?

  • Answer:

  • Reproducibility Checks: Validate experimental conditions (e.g., solvent purity, temperature control during synthesis) .
  • Structural Reanalysis: Re-examine NMR assignments (e.g., NOESY for proximity of methyl groups) or re-refine XRD data with SHELXL .
  • Meta-Analysis: Compare datasets from analogs (e.g., substituent effects on benzothiazole) to identify trends or outliers .

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